1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene
Description
1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms (positions 1 and 2), a difluoromethoxy group (-OCHF₂, position 4), and a trifluoromethoxy group (-OCF₃, position 3). Its molecular formula is C₈H₃F₇O₂, with a molecular weight of 264.08 g/mol.
Properties
Molecular Formula |
C8H3F7O2 |
|---|---|
Molecular Weight |
264.10 g/mol |
IUPAC Name |
1-(difluoromethoxy)-3,4-difluoro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F7O2/c9-3-1-2-4(16-7(11)12)6(5(3)10)17-8(13,14)15/h1-2,7H |
InChI Key |
OEULTNDBMIUVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)OC(F)(F)F)F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene typically involves:
- Selective fluorination of chlorinated methoxybenzene derivatives using anhydrous hydrogen fluoride (HF) under pressure.
- Introduction of difluoromethoxy and trifluoromethoxy groups via controlled nucleophilic substitution or radical reactions.
- Use of catalysts such as perfluorosulfonic acid fluorides to enhance fluorination efficiency.
- Multi-step processes including nitration, diazotization, and subsequent conversion to desired fluorinated ethers.
Selective Fluorination Using Anhydrous Hydrogen Fluoride
A core step in the preparation is the selective fluorination of trichloromethoxybenzene to produce difluoromethoxy and trifluoromethoxy derivatives.
| Parameter | Conditions and Details |
|---|---|
| Raw Material | Trichloromethoxybenzene |
| Fluorinating Agent | Anhydrous hydrogen fluoride (HF) |
| Catalyst | Perfluorobutyl sulfonic acid fluoride or related perfluorosulfonic acid fluorides |
| Reaction Vessel | Stainless steel autoclave with stirring and temperature control |
| Temperature | 80°C to 110°C |
| Pressure | 2.5 to 2.8 MPa |
| Reaction Time | 4 to 4.5 hours |
| Molar Ratio HF : Substrate | 2:1 to 20:1 |
| Yield | 72.6% to 81.5% (depending on scale and conditions) |
Process Description: The trichloromethoxybenzene is reacted with anhydrous HF under pressure in the presence of perfluorosulfonic acid fluoride catalysts. The HF acts both as reagent and solvent. After reaction completion, excess HF is removed by nitrogen purging, and the product is neutralized and purified by distillation and rectification to isolate chlorodifluoromethoxy intermediates with high purity.
Nitration and Subsequent Functional Group Transformations
Following fluorination, nitration is performed to introduce nitro groups, which can be further transformed to amines or other functional groups necessary for the final compound.
| Parameter | Conditions and Details |
|---|---|
| Nitrating Agents | Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) mixture |
| Temperature | 0°C to 35°C |
| Reaction Time | 1 to 2 hours |
| Solvent | Dichloromethane (DCM) |
| Yield | Approximately 89% for nitration step |
Process Description: The chlorodifluoromethoxybenzene intermediate is cooled and treated with a nitration mixture under controlled temperature to avoid overreaction. The reaction produces a mixture of isomers with the para isomer predominating. Post-reaction, the mixture is quenched, extracted, and purified.
For the introduction of trifluoromethoxy groups, organometallic reagents such as butylmagnesium chloride and n-butyllithium are employed to prepare intermediates that can be converted to trifluoromethoxybenzene derivatives.
| Step | Description |
|---|---|
| Formation of Grignard reagent | Butylmagnesium chloride reacted with n-butyllithium at -30 to -20°C under nitrogen atmosphere |
| Substitution Reaction | Bromo-4-chloro-2-(trifluoromethoxy)benzene added dropwise in THF and toluene mixture |
| Formylation | Addition of N,N-dimethylformamide (DMF) to introduce aldehyde group |
| Workup | Acid quench with 10% HCl, neutralization, extraction, and purification |
This sequence yields 3-trifluoromethoxy-4-chlorobenzaldehyde, a key intermediate for further functionalization toward the final compound.
Radical Chlorination and Photochemical Steps
In some processes, radical chlorination under UV light is used to introduce chlorine substituents on anisole derivatives, which are then converted to trifluoromethoxy derivatives.
| Parameter | Conditions and Details |
|---|---|
| Starting Material | Anisole and 4-chlorobenzotrifluoride |
| Radical Initiator | Polychromatic UV light |
| Temperature | 90°C to 100°C |
| Chlorine Flow Rate | 15 to 20 liters per hour |
| Reaction Duration | 4 to 7 hours |
This step is followed by fluorination with anhydrous HF to obtain trifluoromethoxybenzene derivatives.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Selective Fluorination | Trichloromethoxybenzene, HF, perfluorosulfonic acid fluoride catalyst, 100-110°C, 2.5-2.8 MPa, 4-4.5 h | 72.6-81.5 | High pressure fluorination in autoclave |
| 2 | Nitration | Concentrated H2SO4 + HNO3, 0-35°C, 1-2 h, DCM solvent | ~89 | Produces nitro-substituted intermediates |
| 3 | Grignard Substitution & Formylation | Butylmagnesium chloride, n-BuLi, THF/toluene, DMF, acid quench | Not specified | Prepares trifluoromethoxybenzaldehyde intermediates |
| 4 | Radical Chlorination | Anisole, 4-chlorobenzotrifluoride, UV light, 90-100°C | Not specified | Followed by HF fluorination step |
Research Findings and Optimization Insights
- The use of anhydrous hydrogen fluoride under pressure is critical for achieving efficient and selective fluorination without side reactions.
- Catalysts such as perfluorobutyl sulfonic acid fluoride significantly enhance fluorination rates and selectivity.
- Maintaining reaction temperatures between 80°C and 110°C balances reaction kinetics and product stability.
- Multi-step sequences involving Grignard reagents and formylation allow for precise substitution patterns essential for the target compound.
- Radical chlorination under UV light provides a clean method for chlorination without environmentally harmful solvents like carbon tetrachloride.
- Purification typically involves neutralization, extraction, distillation, and rectification to achieve high purity (>98%) of the final compound.
Chemical Reactions Analysis
1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The presence of methoxy groups allows for potential oxidation reactions, although specific conditions and reagents are required.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common reagents used in these reactions include hydrogen fluoride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene finds applications in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound’s unique fluorine content makes it valuable in the development of pharmaceuticals and agrochemicals, where fluorine atoms can enhance biological activity and metabolic stability.
Mechanism of Action
The mechanism by which 1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The fluorine atoms can form strong hydrogen bonds and interact with active sites, altering the activity of the target molecules . The pathways involved often include inhibition or activation of specific enzymes, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
(a) 1-Bromo-3-(trifluoromethoxy)benzene
(b) 1-Bromo-4-(difluoromethoxy)benzene
- Structure : Bromine at position 1, difluoromethoxy at position 4.
- Reactivity : Moderate yields (72–93%) in direct arylations, with regioselectivity favoring C2-arylation in benzothiophene.
- Electronic Effects: The difluoromethoxy group’s electron-withdrawing nature enhances electrophilic substitution reactivity compared to non-fluorinated analogues.
(c) 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene
(d) 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
- Structure : Bromine at 1, fluorine at 3, trifluoromethoxy at 4.
- Reactivity : Achieved 93% yield in coupling with imidazo[1,2-b]pyridazine, indicating tolerance for additional fluorine substituents.
Data Tables
Table 1: Comparative Properties of Selected Analogues
Biological Activity
1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene (CAS No. 1803728-41-7) is a fluorinated aromatic compound characterized by its unique molecular structure, which includes multiple fluorine atoms. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C8H3F7O2
- Molecular Weight : 264.1 g/mol
- Structure : The presence of trifluoromethoxy and difluoromethoxy groups contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogenated groups enhance binding affinities to enzymes and receptors, which can lead to diverse pharmacological effects. Research indicates that compounds with similar structures can exhibit significant biological activities, including anti-cancer and anti-inflammatory properties .
Antifungal Activity
Recent studies have demonstrated that compounds containing CF2X moieties, similar to those found in this compound, exhibit antifungal properties. These compounds have shown effectiveness against various fungal strains, indicating their potential use in antifungal therapies .
Inhibition of Enzymatic Activity
Research has also highlighted the compound's potential as an inhibitor of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibitors of ACC are valuable in the treatment of metabolic disorders and obesity-related conditions .
Case Studies
- Anticancer Applications : A study explored the effects of fluorinated compounds on cancer cell lines, revealing that this compound inhibited cell proliferation in specific cancer types. The mechanism was linked to the compound's ability to induce apoptosis through interactions with key regulatory proteins .
- Metabolic Regulation : In vivo studies demonstrated that this compound could reduce lipid accumulation in liver cells by inhibiting ACC activity, suggesting its potential for treating fatty liver disease .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar fluorinated compounds:
| Compound Name | Anticancer Activity | Antifungal Activity | ACC Inhibition |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 1,2-Difluoro-3-difluoromethoxy-4-(trifluoromethylthio)benzene | Moderate | Yes | No |
| 1,3-Difluoro-2-(trifluoromethoxy)benzene | Low | No | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
